2-(3-bromophenyl)-N'-({5-nitro-2-furyl}methylene)-4-quinolinecarbohydrazide
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Overview
Description
2-(3-bromophenyl)-N-[(5-nitro-2-furanyl)methylideneamino]-4-quinolinecarboxamide is a member of quinolines.
Scientific Research Applications
Antimycobacterial Activity
2-(3-bromophenyl)-N'-({5-nitro-2-furyl}methylene)-4-quinolinecarbohydrazide and its derivatives have been studied for their antimycobacterial properties. A study by Küçükgüzel et al. (1999) synthesized various hydrazone derivatives and evaluated them against Mycobacterium tuberculosis, with some compounds showing significant activity (Küçükgüzel, Rollas, Küçükgüzel, & Kiraz, 1999).
Antifungal Evaluation
Compounds related to this compound have been evaluated for antifungal activity. Terzioğlu Klip et al. (2010) synthesized novel hydrazide analogs and tested them against various fungi, demonstrating varying degrees of antifungal efficacy (Terzioğlu Klip, Çapan, Gürsoy, Uzun, & Şatana, 2010).
Anticonvulsant Activity
Some derivatives of this compound have been tested for their anticonvulsant properties. Küçükgüzel et al. (2003) synthesized diflunisal hydrazide-hydrazone derivatives and evaluated their anticonvulsant activity, finding that some compounds showed protection against seizures in animal models (Küçükgüzel, Mazi, Şahin, Oztürk, & Stables, 2003).
Antibacterial Activity
Research also indicates antibacterial properties associated with this chemical. Holla et al. (2002) synthesized a series of N-bridged heterocycles containing triazole, quinoline, and nitrofuran moieties, noting that compounds containing the nitrofuran moiety showed excellent antibacterial activity (Holla, Shridhara, Rao, & Poojary, 2002).
Properties
Molecular Formula |
C21H13BrN4O4 |
---|---|
Molecular Weight |
465.3g/mol |
IUPAC Name |
2-(3-bromophenyl)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]quinoline-4-carboxamide |
InChI |
InChI=1S/C21H13BrN4O4/c22-14-5-3-4-13(10-14)19-11-17(16-6-1-2-7-18(16)24-19)21(27)25-23-12-15-8-9-20(30-15)26(28)29/h1-12H,(H,25,27)/b23-12+ |
InChI Key |
PBIZVZSALKGSCY-FSJBWODESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Br)C(=O)N/N=C/C4=CC=C(O4)[N+](=O)[O-] |
SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Br)C(=O)NN=CC4=CC=C(O4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Br)C(=O)NN=CC4=CC=C(O4)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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